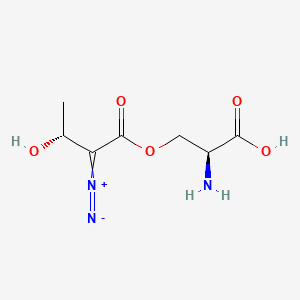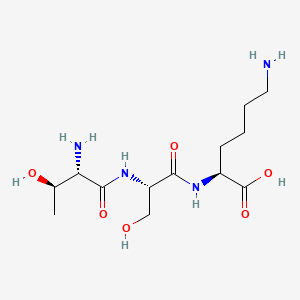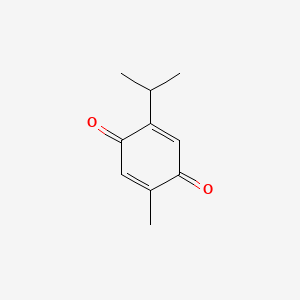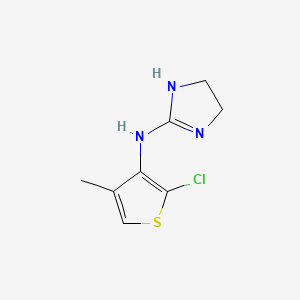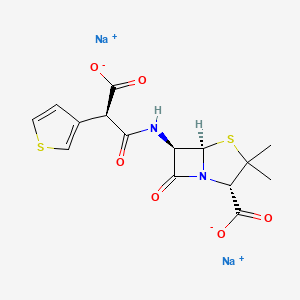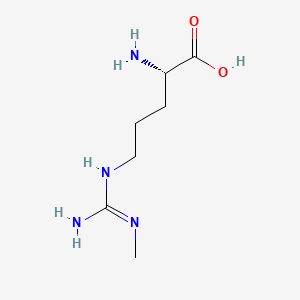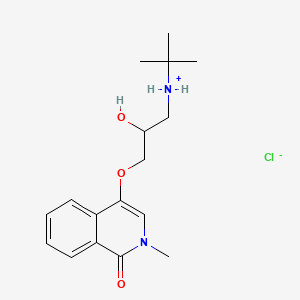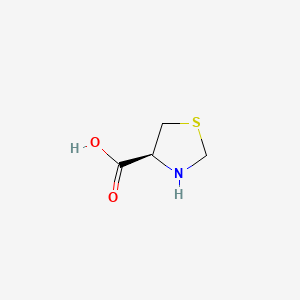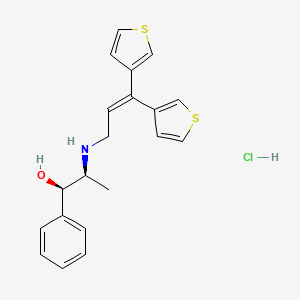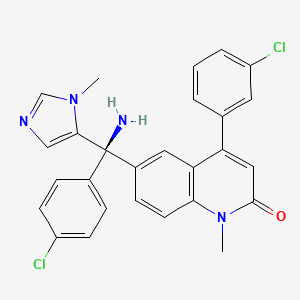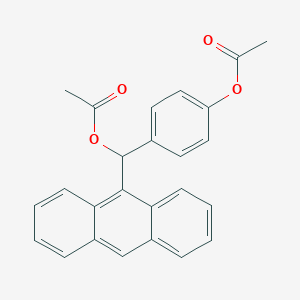
甲基托布津
概述
描述
Tolclofos-methyl is an organophosphorus fungicide widely used in agriculture to control soil-borne fungal diseases. It is particularly effective against pathogens such as Rhizoctonia solani, which cause diseases like damping-off and stem canker in crops like potatoes, lettuce, and soybeans . The chemical formula for Tolclofos-methyl is C₉H₁₁Cl₂O₃PS, and it is known for its protective and curative properties .
科学研究应用
Tolclofos-methyl has a wide range of applications in scientific research:
Agriculture: It is primarily used as a fungicide to protect crops from soil-borne diseases.
Environmental Science: Research has been conducted on its environmental fate, including its persistence and mobility in soil.
Toxicology: Investigations into its toxicity and effects on non-target organisms, including humans, have been carried out.
作用机制
Tolclofos-methyl exerts its fungicidal effects by inhibiting the biosynthesis of phospholipids in fungal cells. This disruption in lipid metabolism leads to the breakdown of cell membranes, ultimately causing cell death. The compound targets specific enzymes involved in the biosynthesis pathway, making it highly effective against a range of fungal pathogens .
安全和危害
未来方向
生化分析
Biochemical Properties
Tolclofos-methyl interacts with various enzymes and proteins in biochemical reactions. It is a lipid peroxidation inhibitor , which means it prevents the oxidative degradation of lipids, a process that can disrupt cellular functions
Cellular Effects
Tolclofos-methyl has significant effects on various types of cells and cellular processes. It has been found to have a high efficacy against Botrytis cinerea, a fungus that causes rot in various plant species
Molecular Mechanism
The molecular mechanism of action of Tolclofos-methyl involves its role as a phospholipid biosynthesis inhibitor It exerts its effects at the molecular level, including potential binding interactions with biomolecules and possible enzyme inhibition or activation
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Tolclofos-methyl can change over time. It has been observed that combining Tolclofos-methyl with other substances can improve its efficacy against certain fungi
Metabolic Pathways
Tolclofos-methyl is involved in several metabolic pathways. It undergoes extensive metabolism in mammals, proceeding through a pathway involving stepwise oxidative desulfuration to an oxon and related derivatives, oxidation of the 4-methyl group to alcohols and acids, cleavage of P–O–aryl and P–O–methyl linkages, and conjugation of the resultant acid with glycine .
Transport and Distribution
It is known to be moderately persistent and slightly mobile, with a medium potential for particle-bound transport
准备方法
Synthetic Routes and Reaction Conditions: Tolclofos-methyl is synthesized through a multi-step process. The initial step involves the chlorination of p-cresol to produce 2,6-dichloro-4-methylphenol. This intermediate is then reacted with O,O-dimethyl phosphorochloridothioate in the presence of a base such as sodium hydroxide and a catalyst like copper powder. The reaction is typically carried out in a solvent like toluene at a temperature of around 50°C .
Industrial Production Methods: In industrial settings, the production of Tolclofos-methyl follows a similar synthetic route but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The final product is often formulated into various forms such as wettable powders, emulsifiable concentrates, and suspension concentrates for agricultural use .
化学反应分析
Types of Reactions: Tolclofos-methyl undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form oxon derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used.
Hydrolysis: Acidic or basic aqueous solutions are commonly employed.
Major Products:
Oxidation: Oxon derivatives.
Hydrolysis: 2,6-dichloro-4-methylphenol and dimethyl phosphorothioate.
相似化合物的比较
Tolclofos-methyl is unique among organophosphorus fungicides due to its specific mode of action and broad-spectrum activity. Similar compounds include:
Chlorpyrifos: Primarily used as an insecticide with a different mode of action.
Diazinon: Another organophosphorus compound used as an insecticide.
Fosetyl-aluminum: A fungicide with a different mechanism, targeting the synthesis of cell wall components.
Tolclofos-methyl stands out for its effectiveness against soil-borne fungal diseases and its relatively low toxicity to non-target organisms .
属性
IUPAC Name |
(2,6-dichloro-4-methylphenoxy)-dimethoxy-sulfanylidene-λ5-phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Cl2O3PS/c1-6-4-7(10)9(8(11)5-6)14-15(16,12-2)13-3/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBZIQQJJIKNWNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)OP(=S)(OC)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2O3PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0034776 | |
| Record name | Tolclofos-methyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0034776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Flash Point |
>100 °C (>212 °F) | |
| Record name | Tolclofos-methyl | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8440 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
In water, 1.10 mg/L at 15 °C, In water, 0.3-0.4 ppm at 23 °C, In hexane 3.8%, exylene 36.0%, methanol 5.9%, Soluble in common solvents such as acetone, xylene, Easily soluble in xylene, acetone, cyclohexanone, chlorform | |
| Record name | Tolclofos-methyl | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8440 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
VP: 4.27X10-4 mm Hg at 20 °C, 4.30X10-4 mm Hg at 25 °C | |
| Record name | Tolclofos-methyl | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8440 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White crystals from methanol, Colorless crystals, White cyrstalline solid | |
CAS RN |
57018-04-9 | |
| Record name | Tolclofos-methyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57018-04-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tolclofos-methyl [BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057018049 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tolclofos-methyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0034776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O-(2,6-dichloro-p-tolyl) O,O-dimethyl thiophosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.997 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TOLCLOFOS-METHYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G42OQL6F5B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Tolclofos-methyl | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8440 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
79-79.5 °C, MP: 75-80 °C | |
| Record name | Tolclofos-methyl | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8440 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mode of action of Tolclofos-methyl in fungi?
A1: While the exact mechanism remains unclear, studies suggest Tolclofos-methyl primarily disrupts cytokinesis in fungi. For instance, in Ustilago maydis, it inhibits bud formation and alters the normal cell division process, leading to cell enlargement, abnormal cross-wall formation, and eventual cell bursting. []
Q2: Does Tolclofos-methyl affect fungal respiration?
A2: Studies show that Tolclofos-methyl, even at concentrations inhibiting mycelial growth, doesn't significantly inhibit endogenous respiration or glucose oxidation. While some suppression of succinate oxidation has been observed, it's not considered the primary mechanism of toxicity. []
Q3: Is there a structural similarity between Tolclofos-methyl and other fungicides?
A3: Yes, Tolclofos-methyl shares structural similarities with dicarboximide and aromatic hydrocarbon fungicides, such as iprodione. This similarity also translates to a comparable antifungal activity spectrum and potential for cross-resistance. []
Q4: How stable is Tolclofos-methyl in different environments?
A4: Tolclofos-methyl degrades through various pathways, including oxidation and bond cleavage. In distilled water, its half-life under sunlight is 44 days, decreasing to 25-28 days in river and seawater. The presence of a photosensitizer like acetone drastically reduces its half-life to under 2 days. []
Q5: Does Tolclofos-methyl degrade in soil?
A5: Yes, Tolclofos-methyl is subject to both photodegradation and volatilization on soil surfaces, resulting in a half-life of less than 2 days. []
Q6: How can the formulation of Tolclofos-methyl be improved?
A6: Research on formulation improvement for Tolclofos-methyl is limited in the provided papers.
Q7: Does Tolclofos-methyl accumulate in plants?
A7: Yes, studies have shown that Tolclofos-methyl can be absorbed and translocated from contaminated soil to ginseng roots and leaves. While the residue levels tend to decrease over time, they can persist for extended periods, raising concerns about potential long-term exposure. [, ]
Q8: What are the main metabolites of Tolclofos-methyl in plants?
A8: In lettuce, Tolclofos-methyl primarily breaks down through P-O-aryl linkage cleavage and aryl methyl group oxidation. These processes lead to the formation of malonylglucose and glucose conjugates, respectively. The malonylglucose conjugate structure has been identified using techniques like LC-ESI-MS and NMR. []
Q9: Can Tolclofos-methyl affect the sensory qualities of food crops?
A9: Yes, the breakdown of Tolclofos-methyl can lead to the formation of 2,6-dichlorocresol, a compound with a distinct phenolic smell. This metabolite has been identified as the cause of undesirable sensory qualities in kohlrabi, highlighting the potential impact of Tolclofos-methyl degradation products on food quality. []
Q10: Are there viable alternatives to Tolclofos-methyl for controlling plant diseases?
A10: Yes, several studies have investigated alternatives. For instance, Trichoderma and Bacillus species have shown promising results in controlling Rhizoctonia solani, a common pathogen targeted by Tolclofos-methyl. Combining these biocontrol agents with lower doses of Tolclofos-methyl can effectively manage the disease while potentially minimizing the fungicide's negative impacts. [, , , ]
Q11: Can we enhance the biodegradation of Tolclofos-methyl in the environment?
A11: Research suggests that biofilm-forming bacteria could offer a promising strategy. Co-inoculating Sphingomonas sp. 224, a known Tolclofos-methyl degrader, with biofilm-forming bacteria like Bacillus sp. E5 significantly enhances the fungicide's degradation in both liquid cultures and soil. This approach highlights the potential of using microbial consortia for effective bioremediation of contaminated environments. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



